(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
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Overview
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a synthetic organic compound characterized by the presence of a cyano group, a dimethoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde and cyanoacetamide in the presence of a base such as piperidine.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acrylamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide makes it unique. These groups contribute to its high reactivity, stability, and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-6-7-17(27-2)12(9-16)8-13(11-23)18(25)24-15-5-3-4-14(10-15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLTLWTTIYYCI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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